molecular formula C21H20O5 B2931014 {7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid CAS No. 858753-46-5

{7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid

Cat. No.: B2931014
CAS No.: 858753-46-5
M. Wt: 352.386
InChI Key: SZJIKNXDQLUZOC-UHFFFAOYSA-N
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Description

{7-[(2,5-Dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid is a coumarin derivative featuring a 2H-chromen-2-one core substituted with:

  • 4-methyl group: Enhances lipophilicity and influences π-π stacking interactions.
  • 7-[(2,5-dimethylbenzyl)oxy] group: A bulky, electron-donating substituent that may sterically hinder interactions while modulating electronic properties.
  • 3-acetic acid moiety: Introduces carboxylic acid functionality, improving water solubility and enabling ionic interactions or salt formation.

Properties

IUPAC Name

2-[7-[(2,5-dimethylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-12-4-5-13(2)15(8-12)11-25-16-6-7-17-14(3)18(10-20(22)23)21(24)26-19(17)9-16/h4-9H,10-11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJIKNXDQLUZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=C(C(=O)O3)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H22O5\text{C}_{19}\text{H}_{22}\text{O}_5

This structure features a coumarin backbone with an acetic acid moiety and a dimethylbenzyl ether substituent, which may influence its biological activity.

Anticancer Activity

Research has indicated that coumarin derivatives exhibit significant anticancer properties. The compound under investigation has shown promising results in various cancer cell lines. For instance, studies have demonstrated that derivatives similar to this compound can induce apoptosis in prostate cancer cells (PC3 and DU145) with IC50 values reflecting effective cytotoxicity over time .

Cell Line IC50 (µM) Treatment Duration (h)
PC326.43 ± 2.172
DU14541.85 ± 7.872

This suggests that the compound may inhibit cancer cell proliferation through mechanisms such as DNA damage and cell cycle arrest .

Antibacterial and Antifungal Activity

The antibacterial properties of coumarin derivatives have also been explored extensively. The compound demonstrated moderate activity against both Gram-positive and Gram-negative bacteria. For example, it was found to have minimum inhibitory concentration (MIC) values comparable to those of standard antibiotics like ciprofloxacin .

Microbial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents.

Anti-inflammatory Effects

Coumarin compounds have been recognized for their anti-inflammatory properties. The target compound may inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is involved in inflammatory processes. Studies indicate that similar compounds exhibit high selectivity towards COX-2 with IC50 values ranging from 0.31 to 0.78 mM .

The mechanisms by which this compound exerts its biological effects include:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Enzymatic Activity : It likely inhibits key enzymes involved in inflammation and cancer progression, such as COX enzymes and various kinases.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that coumarins can induce oxidative stress in cells, contributing to their anticancer effects .

Case Studies

Several studies have investigated the biological activities of related coumarin derivatives:

  • Study on Anticancer Activity : A derivative similar to the target compound was tested on HeLa and A549 cell lines, showing significant cytotoxicity with IC50 values lower than those for standard chemotherapeutics .
  • Antimicrobial Efficacy Study : Another study reported that a structurally related coumarin exhibited potent antibacterial activity against Staphylococcus aureus and other pathogens .

Comparison with Similar Compounds

Structural Variations and Key Properties

The table below compares the target compound with structurally related coumarin derivatives from the evidence:

Compound Name / Source Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
{7-[(2,5-Dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid (Target) 7-(2,5-dimethylbenzyloxy), 4-methyl, 3-acetic acid C₂₁H₂₀O₅ (calculated) ~352.38 Carboxylic acid, ether, ester High lipophilicity (due to dimethylbenzyl), moderate solubility from acetic acid
{7-[(3-Chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid 7-(3-chlorobenzyloxy), 4-methyl, 3-acetic acid C₁₉H₁₅ClO₅ 358.77 Carboxylic acid, ether, ester, chloro group Electron-withdrawing Cl increases polarity; potential for halogen bonding
[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid 7-oxyacetic acid, 3-hexyl, 4-methyl C₁₈H₂₂O₅ 318.40 Carboxylic acid, long alkyl chain High lipophilicity (hexyl group); limited water solubility
2-(5,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid 5,7-dihydroxy, 4-methyl, 3-acetic acid C₁₂H₁₀O₆ 250.20 Carboxylic acid, dihydroxy groups High polarity (hydroxy groups); antioxidant potential
(7-Hydrazinocarbonylmethoxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide 7-hydrazide, 4-acetic acid hydrazide C₁₃H₁₂N₄O₅ ~304.26 Hydrazide, carboxylic acid Chelation capacity (N and O donors); antibacterial applications

Substituent Effects on Properties

Electronic Effects: The 2,5-dimethylbenzyl group (target compound) is electron-donating, increasing electron density on the coumarin ring, which may enhance fluorescence or π-stacking .

Solubility and Lipophilicity :

  • The acetic acid group in all compounds enhances water solubility via ionization. However, bulky substituents (e.g., dimethylbenzyl or hexyl) counteract this by increasing logP values .
  • Dihydroxy groups () significantly boost hydrophilicity, making the compound more suitable for aqueous applications .

Biological and Chemical Interactions :

  • Hydrazide derivatives () exhibit metal-chelation and antibacterial properties due to N–H and C=O groups .
  • Chlorinated analogs () may show enhanced binding to biomolecules via halogen bonds, a feature exploited in drug design .

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